molecular formula C14H11BrN2O3S B1375811 7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1392484-71-7

7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B1375811
M. Wt: 367.22 g/mol
InChI Key: ZWVXWPNJBUJPPN-UHFFFAOYSA-N
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Description

“7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound with the CAS Number: 1392484-71-7 . It has a molecular weight of 367.22 and its molecular formula is C14H11BrN2O3S . The compound is a white solid and is stored at temperatures between 0-5°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11BrN2O3S/c1-20-9-4-2-8 (3-5-9)6-17-13 (18)12-11 (16-14 (17)19)10 (15)7-21-12/h2-5,7H,6H2,1H3, (H,16,19) . This code provides a detailed description of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrimidine Derivatives Synthesis: The synthesis of various thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, including bromo-substituted compounds, highlights the importance of this chemical structure in medicinal chemistry and organic synthesis. Bromination reactions were used to produce 6-bromo-thieno[2,3-d]pyrimidines, demonstrating the versatility of thieno[2,3-d]pyrimidine compounds in chemical reactions (Hirota et al., 1990).

Pharmaceutical Development

  • Non-Peptide LHRH Antagonist: A thieno[2,3-d]pyrimidine-2,4-dione derivative with significant potential as a non-peptide luteinizing hormone-releasing hormone (LHRH) antagonist was identified. This compound demonstrated high binding affinity and potency in vitro, offering a new avenue for developing therapeutic agents for sex-hormone-dependent diseases (Sasaki et al., 2003).

Green Chemistry and Biological Activity

  • Environmentally Friendly Synthesis: An efficient and environmentally friendly methodology was developed for synthesizing a variety of pyrimidine derivatives, including thieno[3,2-d]pyrimidine-7-carbohydrazide. These compounds demonstrated notable anticancer activity against specific cell lines, indicating their potential in medicinal chemistry (Aly et al., 2018).

Innovative Pharmaceutical Research

  • Potent GnRH Antagonist Development: Further research into thieno[2,3-d]pyrimidine-2,4-dione derivatives led to the discovery of a highly potent and orally active gonadotropin-releasing hormone (GnRH) antagonist. This demonstrates the compound's significant role in the development of new therapeutic agents, particularly in the context of hormonal treatments (Miwa et al., 2011).

Future Directions

Thienopyrimidine derivatives, including “7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione”, hold a unique place in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are frequently used in drug development . Future research could focus on optimizing the structure of these compounds to create more selective and active anticancer agents .

properties

IUPAC Name

7-bromo-3-[(4-methoxyphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3S/c1-20-9-4-2-8(3-5-9)6-17-13(18)12-11(16-14(17)19)10(15)7-21-12/h2-5,7H,6H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVXWPNJBUJPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CS3)Br)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856737
Record name 7-Bromo-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

CAS RN

1392484-71-7
Record name 7-Bromo-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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